1-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps:
Formation of the anthracene core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the sulfanyl group: The 4-chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a 4-chlorophenylthiol reacts with an appropriate leaving group on the anthracene core.
Formation of the carboxamide group: The carboxamide group can be formed through an amide coupling reaction, where an amine (4-methoxyaniline) reacts with a carboxylic acid derivative on the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenated solvents, Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of organic semiconductors or other advanced materials.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or interacting with a receptor’s binding pocket.
Materials Science: The compound’s electronic properties may allow it to function as a semiconductor or other advanced material, with its molecular structure influencing its conductivity, stability, and other properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
- 1-[(4-METHYLPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Uniqueness
1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to the presence of the 4-chlorophenylsulfanyl group, which can influence its reactivity, binding properties, and overall stability. This makes it distinct from similar compounds with different substituents, such as bromine or methyl groups, which may have different electronic and steric effects.
Properties
Molecular Formula |
C28H18ClNO4S |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C28H18ClNO4S/c1-34-18-10-8-17(9-11-18)30-28(33)23-15-14-22-24(27(23)35-19-12-6-16(29)7-13-19)26(32)21-5-3-2-4-20(21)25(22)31/h2-15H,1H3,(H,30,33) |
InChI Key |
DADSYONLEHRQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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